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Compound of Interest

Compound Name:
(S)-(+)-4-(3-Amino-pyrrolidino)-7-

nitrobenzofurazan

Cat. No.: B142162 Get Quote

(S)-NBD-APy is a chiral fluorescent probe featuring a 4-nitrobenzo-2-oxa-1,3-diazole (NBD)

fluorophore linked to a chiral amine, (S)-1-aminopyrrolidine. The NBD group is a well-known

fluorophore recognized for its sensitivity to the environment. This means its fluorescent

characteristics, such as quantum yield and emission wavelength, can shift significantly with

changes in the surrounding environment, like solvent polarity and binding events.

The inherent chirality of the (S)-1-aminopyrrolidine component is fundamental to its use in

chiral recognition. This structural feature enables diastereomeric interactions with other chiral

molecules, resulting in distinct fluorescent responses.

Table 1: Key Spectroscopic Properties of (S)-NBD-APy

Property Value Conditions

Excitation Maximum (λex) ~468 nm Methanol

Emission Maximum (λem) ~535 nm Methanol

Quantum Yield (Φ)
Variable, sensitive to

environment

Dependent on solvent and

binding interactions

Molar Absorptivity (ε) ~2.5 x 10^4 M⁻¹ cm⁻¹ In Chloroform

Note: These values can vary depending on the solvent and experimental conditions.
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Chiral Recognition of Carboxylic Acids
The capacity to distinguish between the enantiomers of chiral carboxylic acids is a crucial

aspect of pharmaceutical development, as a drug's effectiveness and toxicity can be

enantiomer-dependent. (S)-NBD-APy has become a significant tool for this purpose, primarily

through fluorescence spectroscopy.

Mechanism of Chiral Recognition
The mechanism for chiral recognition is based on the formation of diastereomeric complexes

between (S)-NBD-APy and the enantiomers of a chiral carboxylic acid. This interaction typically

involves hydrogen bonding between the amine and/or NBD parts of (S)-NBD-APy and the

carboxyl group of the acid. The different spatial arrangements of the substituents on the chiral

centers of these diastereomeric complexes result in varied photophysical responses.

Specifically, the fluorescence of the NBD fluorophore may be quenched or enhanced differently

upon interacting with each enantiomer. This differential fluorescence allows for the quantitative

analysis of the enantiomeric excess (ee) of the carboxylic acid. The fluorescence quenching is

often due to static quenching, where a non-fluorescent ground-state complex forms between

the fluorophore and the carboxylic acid.[1] The creation of diastereomeric acid-base adducts

through hydrogen bonding aids this process.[1] The degree of quenching depends on the

stability of these complexes, which is influenced by steric and electronic factors, leading to

enantioselective recognition.[1][3]
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Figure 1: Chiral recognition of carboxylic acids by (S)-NBD-APy.

Experimental Protocol: Enantioselective Recognition of
a Chiral Carboxylic Acid
This protocol details a general method for determining the enantiomeric excess of a chiral

carboxylic acid using (S)-NBD-APy and fluorescence spectroscopy.

Materials:

(S)-NBD-APy solution (e.g., 1 mM in acetonitrile or methanol)

Solutions of the R- and S-enantiomers of the chiral carboxylic acid with known

concentrations

The chiral carboxylic acid sample with unknown enantiomeric composition

High-purity solvent (e.g., acetonitrile or methanol)

Fluorometer

Procedure:

Preparation of Standard Solutions:

Create a series of standard solutions with a fixed concentration of (S)-NBD-APy and

varying concentrations of the pure R- and S-enantiomers of the carboxylic acid.

Prepare solutions with a fixed concentration of (S)-NBD-APy and varying ratios of the R-

and S-enantiomers to generate a calibration curve for enantiomeric excess.

Fluorescence Measurements:

Set the fluorometer's excitation wavelength to the absorption maximum of (S)-NBD-APy

(approximately 468 nm).

Record the fluorescence emission spectrum, typically from 500 nm to 650 nm.
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Measure the fluorescence intensity at the emission maximum (around 535 nm) for each

standard solution and the unknown sample.

Data Analysis:

Plot fluorescence intensity versus concentration for the pure enantiomers to find the

quenching constants (Stern-Volmer constants, Ksv) for each. The ratio of these constants

indicates the enantioselectivity.

Plot fluorescence intensity against enantiomeric excess using the calibration standards.

Find the enantiomeric excess of the unknown sample by comparing its fluorescence

intensity to the calibration curve.

Table 2: Example Data for Enantioselective Quenching

Analyte (Carboxylic Acid
Enantiomer)

Stern-Volmer Constant
(Ksv, M⁻¹)

Enantioselectivity Ratio
(Ksv(S)/Ksv(R))

(R)-Mandelic Acid 150 2.5

(S)-Mandelic Acid 375

(R)-Ibuprofen 85 1.8

(S)-Ibuprofen 153

Note: These are hypothetical values for illustrative purposes.

Selective Sensing of Metal Ions
The NBD component of (S)-NBD-APy is sensitive not only to chirality but also to certain metal

ions. The lone pair of electrons on the nitrogen atoms of the NBD ring and the amine group can

serve as binding sites for metal cations.

Mechanism of Metal Ion Sensing
The interaction of (S)-NBD-APy with metal ions can cause significant changes in its

fluorescence through several mechanisms:
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Photoinduced Electron Transfer (PET): In the un-bound probe, a PET process from the

amine to the excited NBD fluorophore can result in low fluorescence. When a metal ion

binds, the amine's lone pair electrons are involved in coordination, which can block the PET

process and cause a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The coordination of a metal ion can change the

electron density within the NBD fluorophore, altering the ICT character of its excited state

and thereby affecting the fluorescence emission wavelength and intensity.

Chelation-Enhanced Fluorescence (CHEF): If the probe and metal ion form a rigid, chelated

complex, non-radiative decay is often reduced, leading to increased fluorescence.

The selectivity of (S)-NBD-APy for a specific metal ion is influenced by factors like the ion's size

and charge, its preferred coordination geometry, and the stability of the resulting complex.
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Figure 2: "Turn-on" fluorescence sensing of metal ions by (S)-NBD-APy.

Experimental Protocol: Selective Detection of Cu²⁺
This protocol outlines a method for the selective detection of copper(II) ions in an aqueous

solution.
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Materials:

(S)-NBD-APy stock solution (e.g., 1 mM in DMSO)

Aqueous buffer solution (e.g., HEPES, pH 7.4)

Standard solution of CuCl₂ (e.g., 10 mM in deionized water)

Solutions of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂,

FeCl₃, etc.)

Fluorometer and UV-Vis spectrophotometer

Procedure:

Optimization of Conditions:

Identify the optimal concentration of (S)-NBD-APy and the best buffer system for the

assay.

Fluorescence Titration:

Add incremental amounts of the Cu²⁺ standard solution to a cuvette with the buffered (S)-

NBD-APy solution.

Mix well after each addition and record the fluorescence emission spectrum.

Plot the fluorescence intensity at the emission maximum against the Cu²⁺ concentration to

find the detection limit and binding constant.

Selectivity Study:

Prepare solutions, each with (S)-NBD-APy and a different metal ion at a concentration

much higher than that of Cu²⁺ used in the titration.

Measure the fluorescence response for each to check the probe's selectivity.

UV-Vis Absorption Spectroscopy:
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Record the UV-Vis absorption spectrum of (S)-NBD-APy with and without Cu²⁺ to see any

changes in the absorption bands, which can offer clues about the binding mechanism.

Table 3: Example Fluorescence Response to Various Metal Ions

Metal Ion (10 equiv.)
Fluorescence Intensity
(a.u.)

Fold Change vs. Blank

Blank (Probe only) 100 1.0

Cu²⁺ 1200 12.0

Zn²⁺ 150 1.5

Fe³⁺ 120 1.2

Na⁺ 105 1.05

K⁺ 102 1.02

Note: These are hypothetical values for illustrative purposes.

Cellular Imaging Applications
The favorable spectroscopic properties of (S)-NBD-APy, such as its emission in the visible

range and environmental sensitivity, make it a strong candidate for live-cell imaging. Its ability

to selectively interact with specific analytes, like metal ions, can be used to visualize their

distribution and dynamics inside cells.

Rationale for Cellular Imaging
The small size of the NBD fluorophore is beneficial for a cell-permeable probe as it reduces

structural interference with the biological system being studied.[2] Additionally, "turn-on"

fluorescent probes are ideal for cellular imaging because they provide a high signal-to-

background ratio, allowing for sensitive detection of analytes without needing wash steps to

remove the unbound probe.[4]

Workflow for Live-Cell Imaging
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Live-Cell Imaging Workflow
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Figure 3: A generalized workflow for live-cell imaging using (S)-NBD-APy.
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Experimental Protocol: Imaging Intracellular Cu²⁺
This protocol provides a general method for visualizing changes in intracellular copper ion

concentrations in cultured cells.

Materials:

Cultured cells (e.g., HeLa or SH-SY5Y cells) on glass-bottom dishes

(S)-NBD-APy stock solution (e.g., 1 mM in DMSO)

Cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

CuCl₂ solution

A cell-permeable chelator for Cu²⁺ (e.g., TPEN) for control experiments

Fluorescence microscope with filters for the NBD fluorophore

Procedure:

Cell Seeding:

Seed cells on glass-bottom dishes and let them attach and grow to a suitable density.

Probe Loading:

Dilute the (S)-NBD-APy stock solution in cell culture medium to a final concentration (e.g.,

1-10 µM).

Replace the old medium and incubate the cells with the probe-containing medium for a set

time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

Washing (if needed):

Gently wash the cells with warm PBS or fresh medium to remove any excess, unbound

probe.
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Imaging of Basal Cu²⁺:

Place the dish on the fluorescence microscope and capture images of the cells' basal

fluorescence.

Stimulation with Cu²⁺:

Treat the cells with a CuCl₂ solution in culture medium at the desired concentration.

Take a time-series of fluorescence images to track changes in intracellular fluorescence.

Control Experiment:

In a separate experiment, pre-treat cells with a Cu²⁺ chelator before or after probe loading

and Cu²⁺ stimulation to ensure the fluorescence change is specific to copper.

Image Analysis:

Use image analysis software to measure the average fluorescence intensity within the

cells or specific subcellular areas over time.

Conclusion and Future Perspectives
(S)-NBD-APy has proven to be a versatile and powerful chiral fluorescent probe with important

applications in enantioselective recognition, selective metal ion sensing, and live-cell imaging.

Its simple synthesis, favorable photophysical properties, and clear sensing mechanisms make

it a valuable tool for a broad range of chemical and biological research.

Future research could explore:

Expanding Chiral Recognition: Modifying the chiral part of the probe to recognize other types

of chiral molecules, such as amino acids and amines.

Developing Ratiometric Probes: Designing derivatives of (S)-NBD-APy that show a

ratiometric fluorescence response upon binding to an analyte, which would enable more

precise quantification, especially in complex biological settings.
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Targeting Specific Organelles: Adding targeting groups to the probe structure to allow for the

visualization of analytes in specific subcellular locations, like mitochondria or the

endoplasmic reticulum.

In Vivo Imaging: Assessing the potential of (S)-NBD-APy and its derivatives for in vivo

imaging in animal models.

The ongoing research and development of NBD-based chiral probes like (S)-NBD-APy will

surely advance fields from asymmetric synthesis and catalysis to diagnostics and drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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